

An In-depth Technical Guide to the Spectroscopic Analysis of Glycidyl Methyl Ether

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Compound of Interest

Compound Name: Glycidyl methyl ether

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This technical guide provides a comprehensive analysis of the spectroscopic data for **glycidyl methyl ether**, a versatile chemical intermediate. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **glycidyl methyl ether** (CAS No: 930-37-0, Molecular Formula: $C_4H_8O_2$, Molecular Weight: 88.11 g/mol) are summarized in the tables below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **glycidyl methyl ether**, typically recorded in deuterated chloroform ($CDCl_3$) at 90 MHz, exhibits characteristic signals for the methoxy, methylene, and epoxide protons.^[1] The assignments are based on chemical shift values, multiplicities, and coupling constants.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.68	dd	J = 11.5, 3.1 Hz	H-1a (diastereotopic)
~3.41	s	-	-OCH ₃
~3.34	dd	J = 11.5, 5.8 Hz	H-1b (diastereotopic)
~3.14	m	-	H-2
~2.79	dd	J = 5.1, 4.1 Hz	H-3a (cis)
~2.61	dd	J = 5.1, 2.7 Hz	H-3b (trans)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For **glycidyl methyl ether**, four distinct signals are expected, corresponding to the four unique carbon atoms.

Chemical Shift (δ) ppm	Assignment
~74.0	C-1 (-CH ₂ -O-)
~59.1	-OCH ₃
~50.8	C-2 (epoxide CH)
~44.2	C-3 (epoxide CH ₂)

Note: These are approximate chemical shifts based on typical values for similar functional groups.^[2]

Infrared (IR) Spectroscopy

The IR spectrum of **glycidyl methyl ether** reveals the presence of characteristic functional groups, notably the ether linkage and the epoxide ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-2990	Medium	C-H stretch (epoxide ring)
2930-2850	Strong	C-H stretch (aliphatic)
1250	Strong	C-O-C asymmetric stretch (ether)
1110	Strong	C-O-C symmetric stretch (ether)
915-830	Strong	Epoxide ring vibration (asymmetric stretch)
850-750	Strong	Epoxide ring vibration (symmetric stretch)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **glycidyl methyl ether** results in a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
88	Low	[M] ⁺ (Molecular Ion)
58	High	[M - CH ₂ O] ⁺
57	Moderate	[M - OCH ₃] ⁺
45	Very High	[CH ₂ OCH ₃] ⁺ (Base Peak)
29	Moderate	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of liquid **glycidyl methyl ether** (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a Fourier transform NMR spectrometer, for instance, a 90 MHz instrument.

- ^1H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.
- ^{13}C NMR: Due to the low natural abundance of the ^{13}C isotope, a larger number of scans and a longer relaxation delay are required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **glycidyl methyl ether**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). In the ion

source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).

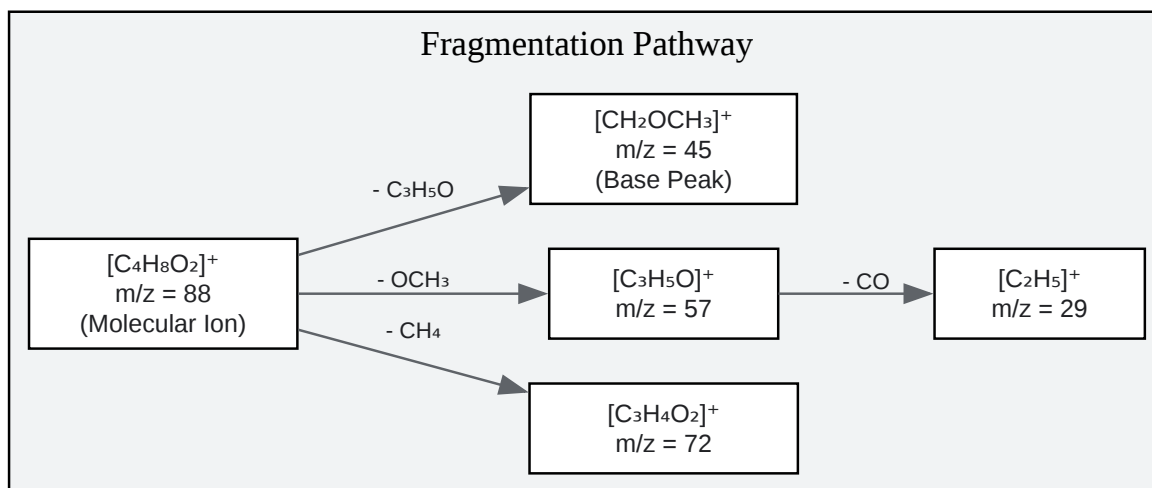
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Processing: The ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum. The relative intensities of the peaks are normalized to the most abundant ion (the base peak).

Visualizations

The following diagrams illustrate the molecular structure and a proposed mass spectral fragmentation pathway for **glycidyl methyl ether**.

Caption: Molecular structure of **glycidyl methyl ether** with atom numbering.



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Caption: Proposed mass spectral fragmentation pathway of **glycidyl methyl ether**.

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References

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